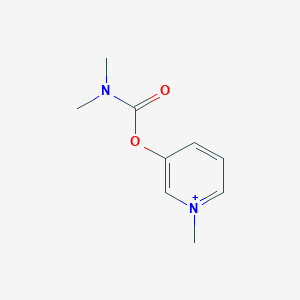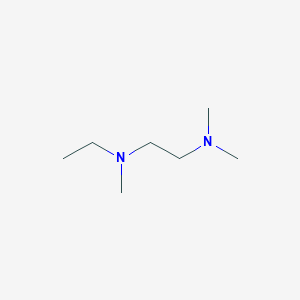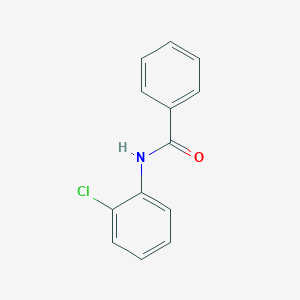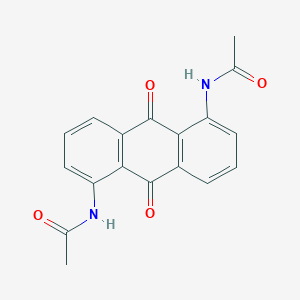
Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- is a synthetic compound that has been widely used in scientific research. It is commonly referred to as Bis-AA and is a member of the anthracene-based fluorescent dyes family. Bis-AA has unique physical and chemical properties that make it an excellent tool for studying biological systems.
Mécanisme D'action
Bis-AA has a unique mechanism of action that is based on its fluorescent properties. It absorbs light at 370 nm and emits light at 470 nm. The fluorescence intensity of Bis-AA is highly dependent on its environment, such as pH, temperature, and polarity. Bis-AA can undergo a photo-induced electron transfer process that results in the formation of a highly fluorescent species. This process is reversible, and the fluorescence intensity can be modulated by changing the environmental conditions.
Effets Biochimiques Et Physiologiques
Bis-AA has been shown to have minimal effects on biochemical and physiological systems. It has been used in various cell lines and animal models without any significant adverse effects. Bis-AA is relatively non-toxic and has a low binding affinity for proteins, making it an excellent tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Bis-AA has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to monitor subtle changes in biological systems. It is also relatively non-toxic and has minimal effects on biochemical and physiological systems. However, Bis-AA has some limitations. It has a low quantum yield, which can limit its sensitivity in some experiments. It also has a relatively short excitation wavelength, which can limit its use in some applications.
Orientations Futures
There are several future directions for Bis-AA research. One potential area of research is the development of new Bis-AA derivatives with improved properties, such as higher quantum yields and longer excitation wavelengths. Another potential area of research is the application of Bis-AA in live-cell imaging. Bis-AA has been used in fixed-cell imaging, but its application in live-cell imaging is still limited. Finally, Bis-AA can be used in the development of biosensors for various analytes, such as pH and calcium ions.
Conclusion:
In conclusion, Bis-AA is a synthetic compound that has been widely used in scientific research. It is a highly sensitive fluorescent dye that can be used to monitor subtle changes in biological systems. Bis-AA has a unique mechanism of action that is based on its fluorescent properties. It has minimal effects on biochemical and physiological systems, making it an excellent tool for studying biological systems. Bis-AA has several advantages for lab experiments, but it also has some limitations. There are several future directions for Bis-AA research, including the development of new derivatives and the application of Bis-AA in live-cell imaging and biosensors.
Méthodes De Synthèse
The synthesis of Bis-AA is a multi-step process that involves the condensation of 9,10-anthraquinone-2-sulfonyl chloride with acetamide followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 30-40%.
Applications De Recherche Scientifique
Bis-AA has been widely used in various scientific research areas, including biochemistry, cell biology, and biophysics. It is a fluorescent dye that can be used to label proteins, lipids, and nucleic acids. Bis-AA has been used to study protein-protein interactions, protein folding, and lipid membrane dynamics. It can also be used to monitor intracellular pH changes and calcium ion concentrations.
Propriétés
Numéro CAS |
129-30-6 |
|---|---|
Nom du produit |
Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- |
Formule moléculaire |
C18H14N2O4 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
N-(5-acetamido-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c1-9(21)19-13-7-3-5-11-15(13)17(23)12-6-4-8-14(20-10(2)22)16(12)18(11)24/h3-8H,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
FKRYJILJIVPKTR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
Autres numéros CAS |
129-30-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



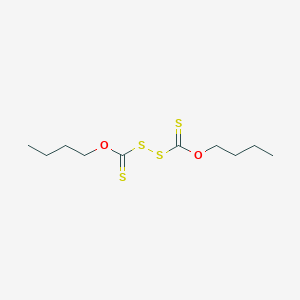
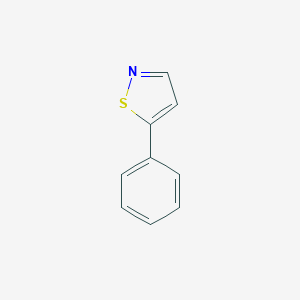
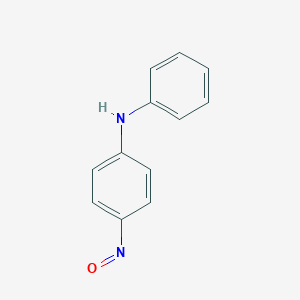
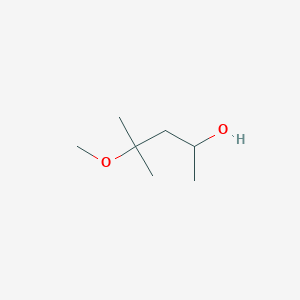
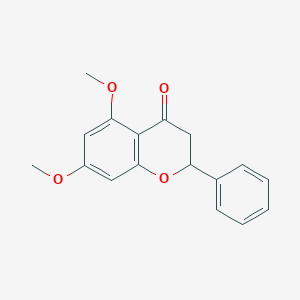
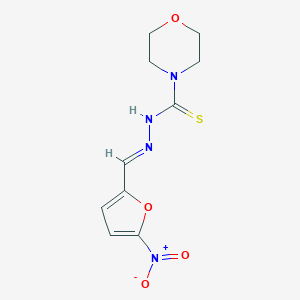
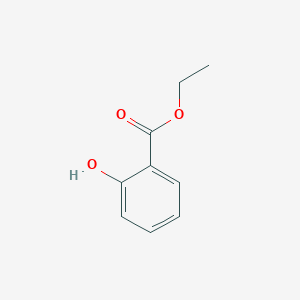

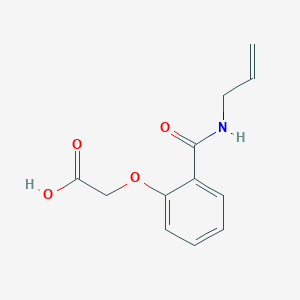
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
